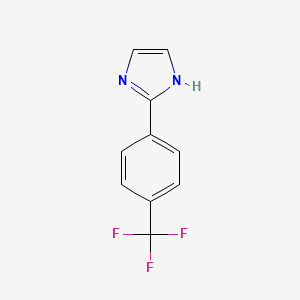

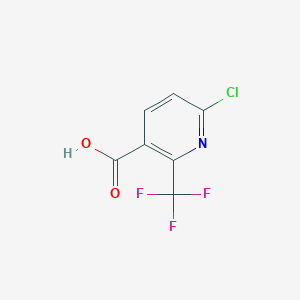

![molecular formula C18H26N2O2 B1366497 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine CAS No. 349449-96-3](/img/structure/B1366497.png)

1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

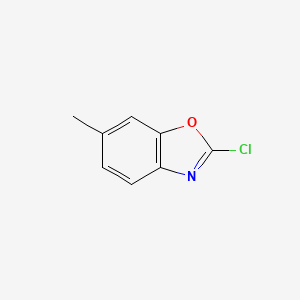

“1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine” is a chemical compound that contains a dioxaspirodecan ring structure. This bicyclic frame can be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin .

Synthesis Analysis

The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a key intermediate in the formation of “1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine”, has been achieved via selective deketalization in acidic solution. The raw material used is 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane. After comparing the catalytic effects of different acids, acetic acid (HAc) was selected as the catalyst .Molecular Structure Analysis

The molecular formula of “1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine” is C10H16O3 . The structure includes a dioxaspirodecan ring, which is a type of spirocyclic compound, meaning it has two or more rings that share one atom .Applications De Recherche Scientifique

Anticonvulsant Activity

- A series of derivatives of 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine were synthesized and evaluated for anticonvulsant activity. Some compounds showed promising results in the maximal electroshock (MES) test in mice, indicating their potential as antiepileptic agents (Obniska et al., 2006).

Receptor Affinity

- Research on the structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors revealed that certain compounds are promising α1 receptor antagonists, while others act as potent and efficacious 5-HT1AR agonists. This points to potential applications in the development of selective receptor ligands (Franchini et al., 2014).

Synthesis and Applications

- The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a key intermediate in the production of various organic chemicals like pharmaceutical intermediates, liquid crystals, and insecticides, has been optimized for higher yield and shorter reaction time (Zhang Feng-bao, 2006).

Antiviral Activity

- A series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives, structurally related to 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine, showed inhibitory effects against human coronavirus replication, highlighting their potential in antiviral drug development (Apaydın et al., 2019).

Biological and Physicochemical Properties

- Additional studies have focused on synthesizing new derivatives of this compound and examining their biological and physicochemical properties, such as anticonvulsant activities and receptor affinities, which further broadens the scope of potential pharmaceutical applications (Obniska et al., 2007).

Propriétés

IUPAC Name |

1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-2-4-16(5-3-1)19-10-12-20(13-11-19)17-6-8-18(9-7-17)21-14-15-22-18/h1-5,17H,6-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYUOXRUHWLTAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1N3CCN(CC3)C4=CC=CC=C4)OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442558 |

Source

|

| Record name | 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

349449-96-3 |

Source

|

| Record name | 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

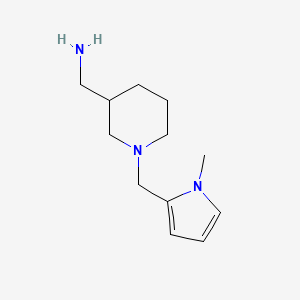

![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-4-amine](/img/structure/B1366424.png)

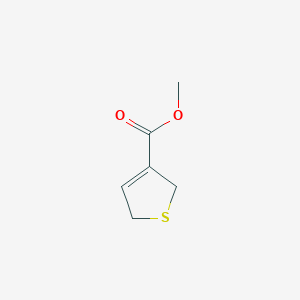

![4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B1366426.png)